Equipotent Cytotoxicity Against Wild-Type and MDR Cancer Cell Lines
14-Hydroxycarminomycin demonstrates equipotent cytotoxicity against both wild-type and multidrug-resistant (MDR) cancer cell lines, a critical differentiation from doxorubicin. In the K562 leukemia model, the compound maintained consistent activity against the MDR subline K562i/S9, whereas doxorubicin shows a known susceptibility to P-glycoprotein-mediated efflux [1].
| Evidence Dimension | Cytotoxic Activity (IC50) in MDR vs. Wild-Type Cells |
|---|---|
| Target Compound Data | Equipotent activity (IC50 values unchanged) against K562 wild-type and K562i/S9 MDR subline |
| Comparator Or Baseline | Doxorubicin: Reduced activity (higher IC50) in MDR sublines due to P-glycoprotein efflux |
| Quantified Difference | Retention of full potency in MDR cells for 14-hydroxycarminomycin vs. loss of potency for doxorubicin |
| Conditions | In vitro cytotoxicity assay; K562 human leukemia cell line and P-glycoprotein-expressing MDR subline K562i/S9 |
Why This Matters
This indicates utility in research applications where doxorubicin resistance mechanisms, such as P-glycoprotein overexpression, are being bypassed or investigated.
- [1] Tevyashova, A.N., Shtil, A.A., Olsufyeva, E.N., Simonova, V.S., Samusenko, A.V. and Preobrazhenskaya, M.N. Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. J. Antibiot. (Tokyo) 57(2), 143-150 (2004). View Source
